[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine
Overview
Description
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine: is a chemical compound with the molecular formula C13H17ClN2O It is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzoyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-Chlorobenzoyl Group: The 2-chlorobenzoyl group is introduced via an acylation reaction, where the piperidine ring is treated with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the chlorine atom in the 2-chlorobenzoyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Bromobenzoyl)piperidin-3-yl]methanamine: Similar structure with a bromine atom instead of chlorine.
[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine: Contains a fluorine atom in place of chlorine.
[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine: Features a methyl group instead of chlorine.
Uniqueness
- The presence of the chlorine atom in [1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine, fluorine, and methyl analogs.
- The compound’s specific structure allows for distinct interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-6-2-1-5-11(12)13(17)16-7-3-4-10(8-15)9-16/h1-2,5-6,10H,3-4,7-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPOMLKWPZJJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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